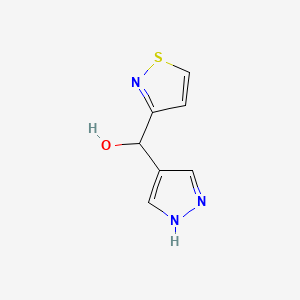
(1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol is a compound that features a pyrazole ring and a thiazole ring connected via a methanol group
Vorbereitungsmethoden
The synthesis of (1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from commercially available precursors
Reaction Conditions: The reactions are usually carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
(1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or thiazole rings are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction and conditions but can include a variety of functionalized pyrazole and thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
(1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which (1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.
Vergleich Mit ähnlichen Verbindungen
(1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (2-Methoxy-1,3-thiazol-5-yl)-(1H-pyrazol-4-yl)methanol share structural similarities but may differ in their chemical properties and applications.
Uniqueness: The specific arrangement of the pyrazole and thiazole rings in this compound contributes to its unique reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C7H7N3OS |
|---|---|
Molekulargewicht |
181.22 g/mol |
IUPAC-Name |
1H-pyrazol-4-yl(1,2-thiazol-3-yl)methanol |
InChI |
InChI=1S/C7H7N3OS/c11-7(5-3-8-9-4-5)6-1-2-12-10-6/h1-4,7,11H,(H,8,9) |
InChI-Schlüssel |
WGSQWGVABUCMGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSN=C1C(C2=CNN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13337325.png)


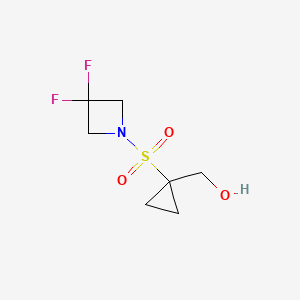
![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B13337353.png)


![3-Azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13337362.png)
![6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13337374.png)
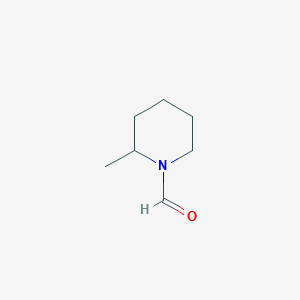
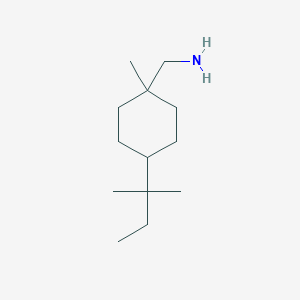
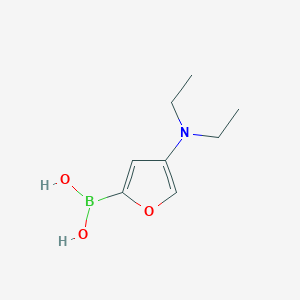
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13337412.png)
![N-(4-chloro-3-fluoro-phenyl)-N'-[(1R,2R)-2-(guanidinomethyl)-5-(methylaminomethyl)indan-1-yl]oxamide](/img/structure/B13337413.png)
